2-amino-7-bromoquinoline-3-carbonitrile
Description
2-Amino-7-bromoquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with an amino group at position 2, a bromine atom at position 7, and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its bromine and nitrile groups enhance reactivity for cross-coupling reactions and hydrogen bonding, respectively, while the amino group contributes to solubility and biological interactions .
Properties
CAS No. |
2354421-84-2 |
|---|---|
Molecular Formula |
C10H6BrN3 |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the reaction of 2-bromoaniline with malononitrile in the presence of a base such as sodium ethoxide.
Multicomponent Reactions: Another approach involves multicomponent reactions where 2-bromoaniline, malononitrile, and an aldehyde are reacted together in the presence of a catalyst like L-proline.
Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in 2-amino-7-bromoquinoline-3-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles to form substituted quinoline derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products:
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Nitro and Amine Derivatives: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: 2-amino-7-bromoquinoline-3-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has been studied for its potential antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules that can target specific biological pathways .
Industry: In the industrial sector, 2-amino-7-bromoquinoline-3-carbonitrile is used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-amino-7-bromoquinoline-3-carbonitrile is primarily related to its ability to interact with biological macromolecules. The amino and bromo substituents allow it to form hydrogen bonds and halogen bonds with target proteins, thereby modulating their activity . The compound can also intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-Bromoquinoline-3-carbonitrile
- Structural Differences: Lacks the amino group at position 2.
- Impact on Properties: The absence of the amino group reduces hydrogen-bonding capacity and solubility in polar solvents.
- Synthetic Utility: Primarily used in Suzuki-Miyaura couplings due to the bromine substituent, similar to 2-amino-7-bromoquinoline-3-carbonitrile. However, its lack of an amino group limits applications in coordination chemistry .
3-Amino-7-bromoisoquinoline-4-carbonitrile
- Structural Differences: Isoquinoline backbone (vs. quinoline) with amino and nitrile groups at positions 3 and 4, respectively.
- This compound is marketed for semiconductor and pharmaceutical applications .
7-Bromo-4-chloroquinoline-3-carbonitrile
- Structural Differences: Chlorine substituent at position 4 instead of an amino group at position 2.
- Impact on Properties: The electron-withdrawing chlorine enhances electrophilicity at position 4, favoring nucleophilic substitution reactions. However, the lack of an amino group reduces its versatility in forming Schiff bases or metal complexes .
Ethyl 3-amino-7-bromoquinoline-2-carboxylate
- Structural Differences: Replaces the nitrile group with an ester at position 2 and shifts the amino group to position 3.
- Impact on Properties : The ester group increases lipophilicity, making it more suitable for cell membrane penetration in drug delivery. However, the nitrile’s absence limits participation in click chemistry .
Comparative Data Table
Research Findings and Key Distinctions
- Reactivity: The amino group in 2-amino-7-bromoquinoline-3-carbonitrile facilitates regioselective functionalization, unlike 7-bromoquinoline-3-carbonitrile, which requires directing groups for similar reactions .
- Biological Activity: Amino-substituted derivatives (e.g., 2-amino-7-bromoquinoline-3-carbonitrile) exhibit higher antimicrobial activity compared to chloro- or ester-substituted analogs due to enhanced hydrogen bonding with enzymes .
- Synthetic Accessibility: Bromine at position 7 enables palladium-catalyzed cross-coupling in all listed brominated compounds, but the amino group in 2-amino-7-bromoquinoline-3-carbonitrile necessitates protective strategies during synthesis .
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